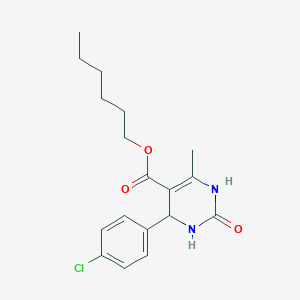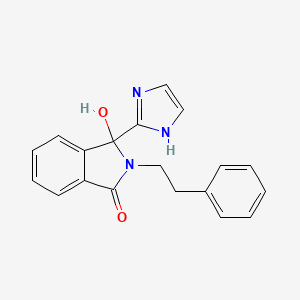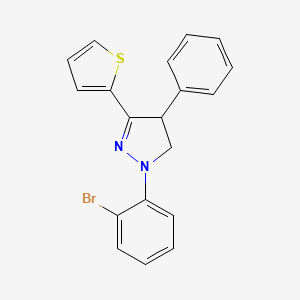
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate
Overview
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate is a synthetic compound that belongs to the family of quinolinecarboxylates. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been studied extensively in the context of its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits anti-angiogenic activity by inhibiting the VEGF/VEGFR pathway, which is crucial for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and increase the production of reactive oxygen species (ROS). This compound has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, with a mechanism of action that involves inhibition of bacterial cell wall synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate in lab experiments is its versatility. This compound has been shown to have potential applications in various fields, including cancer research, microbiology, and biological imaging. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful consideration should be given to the appropriate dosage and exposure time in lab experiments.
Future Directions
There are several potential future directions for research on 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate. One area of interest is the development of derivatives of this compound with improved potency and selectivity for specific targets. Another potential direction is the investigation of the use of this compound in combination with other drugs or therapies to enhance its anticancer or antimicrobial activity. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in other fields, such as neuroscience and immunology.
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various fields. Its versatility and potential for use in cancer research, microbiology, and biological imaging make it an important subject of scientific research. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate involves the reaction of 3-methyl-2-phenyl-4-quinolinecarboxylic acid with 2-chloroethyl chloroformate and 4-chloro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the final compound in high yield and purity.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, with promising results in vitro and in vivo. It has also been investigated for its antimicrobial activity, particularly against drug-resistant bacteria. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging.
properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-23(18-9-5-6-10-20(18)27-24(15)16-7-3-2-4-8-16)25(30)33-14-22(29)17-11-12-19(26)21(13-17)28(31)32/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHVNYAJXUICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136952 | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355422-03-6 | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355422-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 3-methyl-2-phenyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B5002776.png)
![[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5002784.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5002789.png)
![3-chloro-1-(2-ethylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5002794.png)
![9-ethyl-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5002802.png)
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5002804.png)

![4-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]butyl}phenol](/img/structure/B5002814.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-1,4-diazepane](/img/structure/B5002822.png)


